![molecular formula C16H22O2Si2 B14597699 (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} CAS No. 61157-19-5](/img/structure/B14597699.png)
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is a chemical compound that features a phenylene group bonded to two dimethyl[(prop-2-yn-1-yl)oxy]silane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} typically involves the reaction of 1,4-dibromobenzene with dimethyl[(prop-2-yn-1-yl)oxy]silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the phenylene group.
Aplicaciones Científicas De Investigación
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}
- (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
Uniqueness
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is unique due to the presence of the prop-2-yn-1-yl groups, which impart specific reactivity and structural characteristics. This distinguishes it from other similar compounds that may have different substituents on the phenylene or silane groups.
Propiedades
Número CAS |
61157-19-5 |
|---|---|
Fórmula molecular |
C16H22O2Si2 |
Peso molecular |
302.51 g/mol |
Nombre IUPAC |
[4-[dimethyl(prop-2-ynoxy)silyl]phenyl]-dimethyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C16H22O2Si2/c1-7-13-17-19(3,4)15-9-11-16(12-10-15)20(5,6)18-14-8-2/h1-2,9-12H,13-14H2,3-6H3 |
Clave InChI |
CFEXMBDRBVVENP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)OCC#C)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
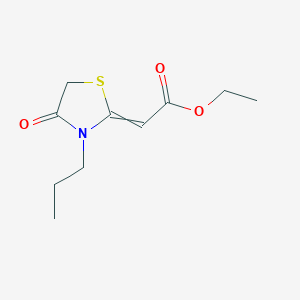
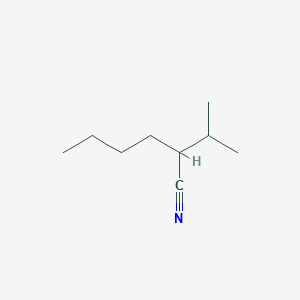
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
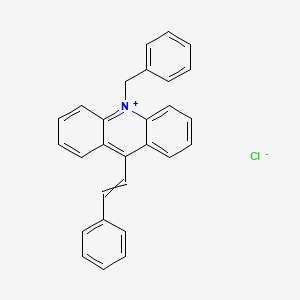
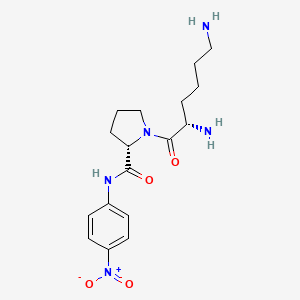
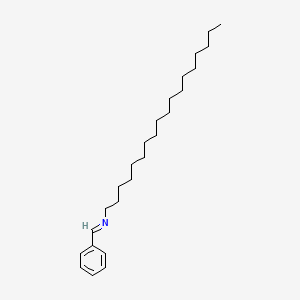

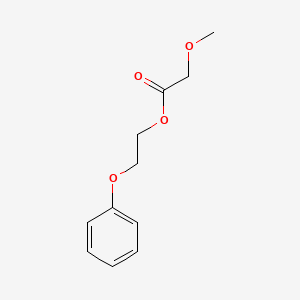
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)



